molecular formula C5H5N3O2 B13083993 n-Hydroxypyrimidine-5-carboxamide

n-Hydroxypyrimidine-5-carboxamide

Cat. No.: B13083993
M. Wt: 139.11 g/mol
InChI Key: LAZANBALMNAOPO-UHFFFAOYSA-N
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Description

n-Hydroxypyrimidine-5-carboxamide is a chemical compound with the molecular formula C₅H₅N₃O₂. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Hydroxypyrimidine-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride . This method typically involves heating the reactants in a solvent such as ethanol or water under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

n-Hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of n-Hydroxypyrimidine-5-carboxamide involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This mechanism is particularly relevant in cancer therapy, where the inhibition of HDACs can result in the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Hydroxypyrimidine-5-carboxamide is unique due to its hydroxyl group, which enhances its ability to form hydrogen bonds and interact with biological targets. This feature makes it a potent HDAC inhibitor with potential therapeutic applications .

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

N-hydroxypyrimidine-5-carboxamide

InChI

InChI=1S/C5H5N3O2/c9-5(8-10)4-1-6-3-7-2-4/h1-3,10H,(H,8,9)

InChI Key

LAZANBALMNAOPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(=O)NO

Origin of Product

United States

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